2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate amino compound. One common method involves the use of but-3-yn-2-amine and a thiazole-4-carboxylic acid derivative under specific reaction conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific structural features, such as the thiazole ring and the but-3-yn-2-yl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-3-5(2)9-8-10-6(4-13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12) |
InChI Key |
PKUWBEUIXRYKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.